molecular formula C10H5Cl2NO2S B1644132 4-(2,4-Dichlorophenyl)thiazole-2-carboxylic Acid CAS No. 952959-45-4

4-(2,4-Dichlorophenyl)thiazole-2-carboxylic Acid

Cat. No.: B1644132
CAS No.: 952959-45-4
M. Wt: 274.12 g/mol
InChI Key: YQKHGPZHWHCTQT-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)thiazole-2-carboxylic acid is a chemical compound characterized by a thiazole ring substituted with a 2,4-dichlorophenyl group and a carboxylic acid group at the 2-position of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dichlorophenyl)thiazole-2-carboxylic acid typically involves the following steps:

  • Formation of Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea.

  • Substitution with 2,4-Dichlorophenyl Group: The halogenated phenyl group is introduced through a nucleophilic substitution reaction.

  • Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced via oxidation of the corresponding thiazole derivative.

Industrial Production Methods: In an industrial setting, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 4-(2,4-Dichlorophenyl)thiazole-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the thiazole ring to its corresponding sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions can reduce the carboxylic acid group to alcohols or aldehydes.

  • Substitution: Nucleophilic substitution reactions can replace the halogen atoms on the phenyl ring with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Thiazole sulfoxides and sulfones.

  • Reduction Products: Thiazole alcohols and aldehydes.

  • Substitution Products: Substituted phenyl derivatives.

Scientific Research Applications

4-(2,4-Dichlorophenyl)thiazole-2-carboxylic acid has various applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex chemical compounds.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the manufacture of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

4-(2,4-Dichlorophenyl)thiazole-2-carboxylic acid is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Thiazole derivatives, phenylthiazoles, and other halogenated phenyl compounds.

  • Uniqueness: The presence of the 2,4-dichlorophenyl group and the carboxylic acid group at specific positions on the thiazole ring distinguishes this compound from others, providing unique chemical and biological properties.

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Properties

IUPAC Name

4-(2,4-dichlorophenyl)-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2S/c11-5-1-2-6(7(12)3-5)8-4-16-9(13-8)10(14)15/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKHGPZHWHCTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601238274
Record name 4-(2,4-Dichlorophenyl)-2-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601238274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952959-45-4
Record name 4-(2,4-Dichlorophenyl)-2-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952959-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,4-Dichlorophenyl)-2-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601238274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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